

Technical Application Note: Optimized Synthesis of N-(propan-2-yl)cyclopropanamine

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Compound of Interest

Compound Name: *N*-(propan-2-yl)cyclopropanamine

CAS No.: 73121-94-5

Cat. No.: B2802269

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Executive Summary

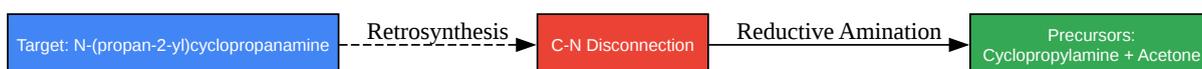
This guide details the synthesis of **N-(propan-2-yl)cyclopropanamine** (also known as N-isopropylcyclopropylamine) via reductive amination. While conceptually simple, this transformation presents specific challenges: the volatility of the secondary amine product, the steric hindrance of the ketone electrophile (acetone), and the potential for cyclopropane ring opening under rigorous hydrogenation conditions.

This document presents two validated protocols:

- Method A (The Gold Standard): Sodium Triacetoxyborohydride (STAB) mediated reductive amination.^[1] Recommended for discovery/medicinal chemistry scales (mg to 100g).
- Method B (Scale-Up): Catalytic Hydrogenation using Sulfided Platinum. Recommended for process scales (>100g) where atom economy is critical.

Retrosynthetic Analysis & Strategy

The target molecule is constructed by coupling cyclopropylamine with acetone. The bond formed is the C-N bond between the isopropyl group and the nitrogen.



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Figure 1: Retrosynthetic disconnection strategy.

Key Strategic Considerations

- **Volatility:** The free base of N-isopropylcyclopropylamine has a boiling point estimated between 80-100°C. Standard rotary evaporation can lead to significant product loss. Protocol requires isolation as the Hydrochloride (HCl) salt.
- **Ring Strain:** The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to hydrogenolysis (ring opening) if standard Pd/C catalysts are used under high pressure.
- **Sterics:** Acetone is less reactive than aldehydes. Acid catalysis (AcOH) is required to drive equilibrium toward the iminium species.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

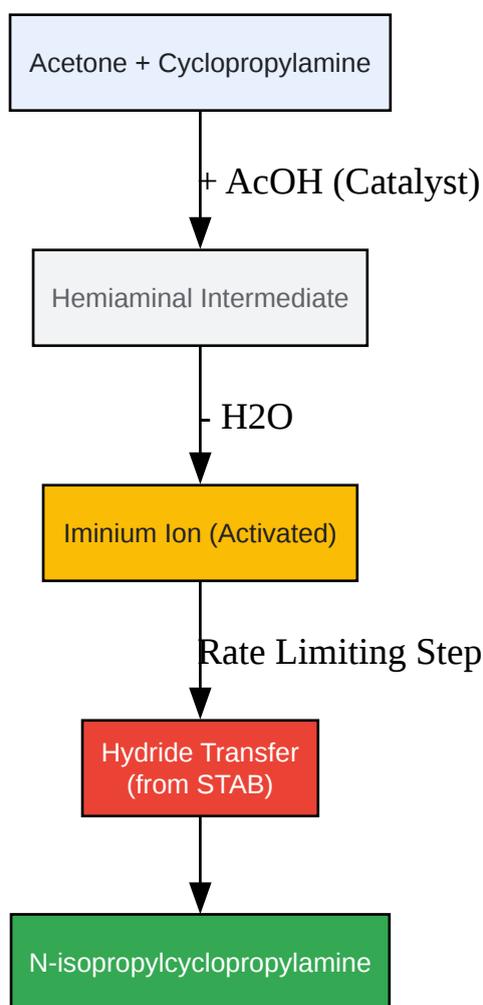
Recommended for: Discovery Chemistry, High-Throughput Synthesis.

Rationale

Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride (ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">

) due to its lower toxicity and ability to reduce the iminium ion selectively without reducing the ketone starting material. It allows for a "one-pot" procedure.[1]

Mechanistic Pathway



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Figure 2: Mechanistic pathway showing acid-catalyzed iminium formation followed by irreversible hydride transfer.

Detailed Protocol

Reagents:

- Cyclopropylamine (1.0 equiv)
- Acetone (1.5 - 2.0 equiv)
- Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
- Acetic Acid (AcOH) (1.0 equiv)

- Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.

Step-by-Step Procedure:

- Imine Formation (In Situ):
 - Charge a dry reaction vessel with Cyclopropylamine (10 mmol) and DCE (30 mL).
 - Add Acetone (15 mmol) followed by Acetic Acid (10 mmol).
 - Stir at Room Temperature (RT) for 30–60 minutes. Author's Note: This pre-stir allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.
- Reduction:
 - Cool the mixture to 0°C (ice bath).
 - Add STAB (14 mmol) portion-wise over 10 minutes. Caution: Mild exotherm and gas evolution.
 - Remove ice bath and stir at RT for 12–16 hours.
- Quench & Workup:
 - Quench by adding saturated aqueous (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
 - Separate layers.^[2] Extract aqueous layer with DCM (2 x 20 mL).
 - Combine organic layers.^[2]
- Salt Formation (CRITICAL STEP):
 - Do not concentrate the free base.
 - Dry the organic layer over

, filter, and transfer to a clean flask.

- Cool to 0°C. Add 4M HCl in Dioxane (or diethyl ether) dropwise (1.2 equiv). A white precipitate (the HCl salt) should form immediately.
- Concentrate the solvent after salt formation to obtain the solid N-isopropylcyclopropylamine hydrochloride.

Method B: Catalytic Hydrogenation (Scale-Up)

Recommended for: Process Chemistry, Multi-kilogram batches.

Rationale

For large scales, boron waste from STAB is difficult to manage. Catalytic hydrogenation is atom-economical. However, standard Palladium on Carbon (Pd/C) often causes ring-opening of cyclopropanes (hydrogenolysis) to form propyl-isopropylamine.

Solution: Use Platinum on Carbon (Pt/C) or Sulfided Platinum, which are less active toward cyclopropane ring opening but active enough for imine reduction.

Protocol

- Reactor: High-pressure autoclave (Hastelloy or Stainless Steel).
- Loading:
 - Cyclopropylamine (1.0 equiv) in Methanol (5 volumes).
 - Acetone (2.0 equiv).
 - Catalyst: 5% Pt/C (sulfided), 2 wt% loading relative to substrate.
- Conditions:
 - Hydrogen Pressure: 5–10 bar (70–150 psi).
 - Temperature: 25–35°C. Do not exceed 40°C to prevent ring opening.

- Workup:
 - Filter catalyst over Celite.
 - Add HCl (aq) or HCl/MeOH.
 - Concentrate to dryness to isolate the salt.

Comparative Data & Troubleshooting

Method Comparison Table

Feature	Method A (STAB)	Method B (Pt/C H2)
Scale Suitability	mg to 100g	>100g to kg
Yield (Isolated)	85 - 95%	80 - 90%
Selectivity	Excellent (No ring opening)	Good (Requires temp control)
Impurity Profile	Boron salts (easy removal)	Propyl-isopropylamine (trace)
Cost	Higher (Reagent cost)	Lower (Catalytic)

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Low Yield	Product volatility	Isolate as HCl salt. Do not rotovap free base >30°C.
No Reaction	Steric hindrance of acetone	Ensure AcOH is added. Increase stir time before STAB addition.
Ring Opening	Hydrogenolysis (Method B)	Switch catalyst from Pd to Pt(S). Lower temperature.
Incomplete Conversion	Water in solvent	Use anhydrous DCE/DCM. STAB decomposes in presence of water.

Expected Analytical Data (HCl Salt)

- Appearance: White hygroscopic solid.
- ¹H NMR (400 MHz, D₂O):
 - 3.45 (sept, J = 6.5 Hz, 1H, CH-isopropyl)
 - 2.70 (m, 1H, N-CH-cyclopropyl)
 - 1.28 (d, J = 6.5 Hz, 6H, CH₃-isopropyl)
 - 0.90 – 0.75 (m, 4H, Cyclopropyl CH₂)
- MS (ESI⁺): m/z = 100.1

(Free base mass).

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